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Compound of Interest

Compound Name: Borinic acid, methyl ester

Cat. No.: B15470499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used

to characterize methyl borinates. It is designed to serve as a valuable resource for researchers,

scientists, and professionals in drug development who work with these organoboron

compounds. This document details the principles, experimental protocols, and data

interpretation for the key spectroscopic methods: Nuclear Magnetic Resonance (NMR)

Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to Methyl Borinates
Methyl borinates, characterized by the general structure R₂B-OCH₃, are a class of organoboron

compounds that serve as important intermediates in organic synthesis. Their reactivity and

stability are highly dependent on the nature of the 'R' groups, which can be alkyl or aryl

substituents. Due to their sensitivity to air and moisture, proper handling and characterization

techniques are crucial for their effective use in synthetic chemistry. Spectroscopic methods

provide essential information regarding their structure, purity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of methyl

borinates. A combination of ¹¹B, ¹H, and ¹³C NMR experiments provides a complete picture of

the molecule.
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Data Presentation
The following tables summarize typical NMR spectroscopic data for a representative methyl

borinate, methyl diphenylborinate (Ph₂B-OCH₃), and related compounds.

Table 1: ¹¹B, ¹H, and ¹³C NMR Chemical Shifts (δ) in ppm

Compound Nucleus
Chemical Shift
(ppm)

Solvent

Methyl

Diphenylborinate

(analog)¹

¹¹B 28.0 CDCl₃

¹H
7.32-7.44 (m, Ar-H),

3.50 (s, OCH₃)
CDCl₃

¹³C

135.3, 132.4, 128.1,

128.0 (Ar-C), 55.9

(OCH₃)

CDCl₃

Trimethylamine

carboxyborane²
¹¹B -10.29 (t) DMSO

¹H
2.86 (s, N(CH₃)₃),

1.38-2.72 (br m, BH₂)
DMSO

¹³C 51.78 (N(CH₃)₃) DMSO

¹Data for a structurally related boronic ester of 1,8-naphthalenediol.[1] ²A related organoboron

compound.[1]

Table 2: Coupling Constants (J) in Hz

Compound Nuclei Coupling Constant (Hz)

Trimethylamine

carboxyborane²
¹¹B-¹H ~96
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Experimental Protocols
Protocol 1: NMR Sample Preparation of Air-Sensitive Methyl Borinates

Due to their sensitivity to air and moisture, methyl borinates must be handled under an inert

atmosphere (e.g., nitrogen or argon) in a glovebox.

Solvent Preparation: Use deuterated solvents that have been thoroughly dried and

degassed. Solvents can be dried over molecular sieves or by distillation from an appropriate

drying agent. Degassing can be achieved by several freeze-pump-thaw cycles.

Sample Weighing: Inside a glovebox, accurately weigh the methyl borinate sample into a

small vial.

Dissolution: Add the desired volume of the dried, degassed deuterated solvent to the vial to

dissolve the sample.

Transfer to NMR Tube: Using a clean, dry pipette, transfer the solution into a J-Young NMR

tube or a standard NMR tube fitted with a sealable cap (e.g., a suba-seal septum). J-Young

tubes are recommended for long-term experiments or if the sample is to be recovered.

Sealing: Securely seal the NMR tube before removing it from the glovebox.

External Cleaning: Before inserting the tube into the NMR spectrometer, wipe the outside of

the tube with a tissue dampened with a suitable solvent (e.g., isopropanol) to remove any

contaminants.

Protocol 2: Acquisition of NMR Spectra

Spectrometer Setup: Tune and lock the NMR spectrometer using the deuterated solvent.

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include

a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural

abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer

relaxation delay (e.g., 2-5 seconds) are typically required.
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¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum. It is highly recommended to use a

quartz NMR tube to avoid the broad background signal from borosilicate glass tubes.[2][3]

The chemical shifts are referenced to an external standard, typically BF₃·OEt₂.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. For methyl borinates, it is particularly useful for confirming the presence of the B-O

and C-H bonds.

Data Presentation
Table 3: Characteristic IR Absorption Bands

Functional Group Vibration Mode
Wavenumber
(cm⁻¹)

Intensity

B-O Stretch 1310 - 1350 Strong

C-H (Aryl) Stretch 3000 - 3100 Medium

C-H (Alkyl) Stretch 2850 - 3000 Medium

C-O Stretch 1000 - 1300 Strong

Aromatic C=C Stretch 1400 - 1600 Medium

Experimental Protocols
Protocol 3: IR Sample Preparation for Air-Sensitive Methyl Borinates (ATR-FTIR in a Glovebox)

Attenuated Total Reflectance (ATR) is the preferred method for air-sensitive compounds as it

requires minimal sample preparation.

Instrument Setup: If available, place an ATR-FTIR spectrometer inside a glovebox.

Alternatively, an external spectrometer with a fiber-optic probe can be used, with the probe

head placed inside the glovebox.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
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Sample Application: Apply a small amount of the neat methyl borinate sample directly onto

the ATR crystal. For solid samples, ensure good contact between the sample and the crystal

by applying gentle pressure with the built-in clamp.

Spectrum Acquisition: Acquire the IR spectrum of the sample.

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable dry

solvent (e.g., anhydrous hexane or toluene) and a soft tissue.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural information through the analysis of fragmentation patterns.

Data Presentation
Table 4: Expected Mass Spectrometry Fragmentation Patterns for Methyl Diphenylborinate

(Ph₂B-OCH₃)

m/z Fragment Ion Description

[M]⁺ [Ph₂B-OCH₃]⁺ Molecular Ion

[M-15]⁺ [Ph₂B-O]⁺ Loss of a methyl radical

[M-31]⁺ [Ph₂B]⁺ Loss of a methoxy radical

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocols
Protocol 4: Mass Spectrometry Sample Preparation for Hydrolytically Unstable Compounds

Solvent Selection: Dissolve the methyl borinate in a volatile, anhydrous aprotic solvent (e.g.,

dichloromethane or toluene) to prepare a dilute solution (typically in the µg/mL to ng/mL

range).

Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical

ionization (APCI) are suitable techniques. ESI is generally preferred for its soft ionization,
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which often preserves the molecular ion.

Direct Infusion: For a quick analysis, the sample solution can be directly infused into the

mass spectrometer using a syringe pump. This minimizes the sample's exposure to

potentially protic mobile phases used in liquid chromatography.

LC-MS (if necessary): If chromatographic separation is required, use a non-polar stationary

phase and anhydrous, aprotic mobile phases. The analysis should be performed promptly

after sample preparation.

Data Acquisition: Acquire the mass spectrum in the positive ion mode. Obtain a high-

resolution mass spectrum (HRMS) to confirm the elemental composition of the molecular ion

and key fragments.

Visualization of the Spectroscopic Characterization
Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a newly synthesized methyl borinate.
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Workflow for Spectroscopic Characterization of Methyl Borinates

Synthesis and Isolation

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Final Characterization

Synthesis of Methyl Borinate

Isolation under Inert Atmosphere

Sample Preparation (Glovebox)
- J-Young Tube

- Anhydrous Deuterated Solvent

Sample Preparation (Glovebox)
- ATR-FTIR

Sample Preparation
- Anhydrous, Aprotic Solvent

Data Acquisition
- 1H, 13C, 11B NMR
- Quartz Tube for 11B

Data Analysis
- Chemical Shifts

- Coupling Constants
- Structural Elucidation

Comprehensive Data Integration
- Purity Assessment

- Structural Confirmation

Data Acquisition
- Background and Sample Spectra

Data Analysis
- Identification of Functional Groups

- (B-O, C-H, C-O bonds)

Data Acquisition
- ESI or APCI

- HRMS

Data Analysis
- Molecular Weight Determination
- Fragmentation Pattern Analysis
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Caption: Logical workflow for the spectroscopic characterization of methyl borinates.

Conclusion
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The spectroscopic characterization of methyl borinates requires a multi-technique approach,

with NMR, IR, and mass spectrometry each providing complementary and essential

information. Due to the air and moisture sensitivity of these compounds, meticulous sample

handling under inert conditions is paramount for obtaining high-quality, reliable data. The

protocols and data presented in this guide serve as a foundational resource for researchers

and scientists, enabling the accurate and comprehensive characterization of this important

class of organoboron compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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